Cas no 145631-61-4 (a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate])

a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] structure
145631-61-4 structure
Productnaam:a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
CAS-nummer:145631-61-4
MF:C45H52O23
MW:960.880596160889
CID:150894
PubChem ID:132427635

a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] Chemische en fysische eigenschappen

Naam en identificatie

    • a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
    • a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D...
    • a-D-Glucopyranoside,3,4-bis-O-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propen-1-yl]-b-D-fructofuranosyl,6-[(2E)-3-(4-h
    • (3,4-Disinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside
    • 3,4-Dsf-6-sglu
    • alpha-D-Glucopyranoside, 3,4-bis-O-(3-(4-hydroxy-3,5-dimethoxyphenyl)-1-oxo-2-propenyl)-beta-D-fructofuranosyl, 6-(3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate), (1,3(E),4(E),6(E))-
    • beta-D-(3,4-Disinapoyl)fructofuranosyl-alpha-D-(6-sinapoyl)glucopyranoside
    • 145631-61-4
    • Inchi: InChI=1S/C45H52O23/c1-60-25-13-21(14-26(61-2)35(25)52)7-10-24(48)34(51)41-45(59,33(50)12-9-23-17-29(64-5)37(54)30(18-23)65-6)44(58,32(49)11-8-22-15-27(62-3)36(53)28(16-22)63-4)40(57)42(66-41)68-43(20-47)39(56)38(55)31(19-46)67-43/h7-18,31,34,38-42,46-47,51-59H,19-20H2,1-6H3/b10-7+,11-8+,12-9+/t31-,34?,38-,39+,40+,41-,42?,43?,44-,45-/m1/s1
    • InChI-sleutel: ZXGCQBGZEYZELM-BLAPZCFISA-N
    • LACHT: COC1=CC(/C=C/C(C([C@H]2OC(OC3(O[C@H](CO)[C@@H](O)[C@@H]3O)CO)[C@H](O)[C@](O)(C(/C=C/C3C=C(OC)C(O)=C(OC)C=3)=O)[C@@]2(O)C(/C=C/C2C=C(OC)C(O)=C(OC)C=2)=O)O)=O)=CC(OC)=C1O

Berekende eigenschappen

  • Exacte massa: 960.28993790g/mol
  • Monoisotopische massa: 960.28993790g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 23
  • Zware atoomtelling: 68
  • Aantal draaibare bindingen: 23
  • Complexiteit: 1650
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 8
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 3
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 324Ų

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